molecular formula C11H12N2O2S B1493176 (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 2098071-86-2

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No.: B1493176
CAS No.: 2098071-86-2
M. Wt: 236.29 g/mol
InChI Key: LSMUAFDHFALYDC-UHFFFAOYSA-N
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Description

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-9-3-10-6-15-11(4-13(10)12-9)8-1-2-16-7-8/h1-3,7,11,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMUAFDHFALYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a member of the pyrazolo-oxazine family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of the compound features a fused ring system that includes a thiophene moiety. The unique electronic properties imparted by the thiophene ring enhance the compound's reactivity and interactions with biological targets. The following table summarizes key structural features:

FeatureDescription
Compound NameThis compound
Structural ComponentsPyrazole ring, oxazine ring, thiophene substituent
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight224.29 g/mol

Anticancer Properties

Research indicates that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that modifications in the phenyl moiety could enhance antitumoral activity by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Antiviral Activity

In addition to anticancer properties, similar pyrazolo compounds have been tested for antiviral activity. For example, derivatives have been synthesized and evaluated against viral pathogens, showing promising results in inhibiting viral replication . The precise mechanism often involves interference with viral protein synthesis or assembly.

Anti-inflammatory Effects

The presence of the thiophene group in the compound is believed to contribute to anti-inflammatory properties. Studies have shown that thiophene-containing compounds can reduce inflammatory markers and cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A series of synthesized pyrazolo compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of 22.54 µM against MCF-7 cells, indicating significant antitumor potential .
  • Antiviral Testing : In a comparative study, various pyrazolo derivatives were assessed for their ability to inhibit viral replication. The results indicated that certain modifications led to enhanced antiviral efficacy against specific viral strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 2
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

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